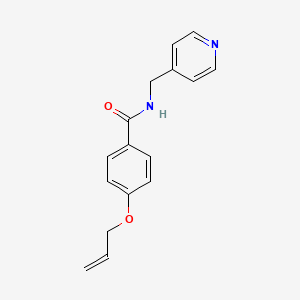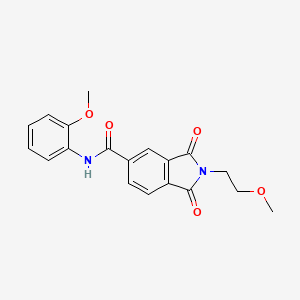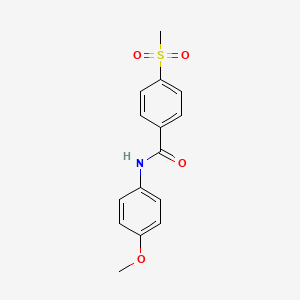![molecular formula C17H26ClNO5 B4406338 1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4406338.png)
1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride
描述
1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride, also known as Moxifloxacin hydrochloride, is a synthetic antibacterial agent belonging to the fluoroquinolone class of antibiotics. It is widely used in the treatment of respiratory tract infections, urinary tract infections, and skin infections caused by susceptible bacteria.
作用机制
1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride hydrochloride exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair. This leads to the inhibition of bacterial DNA synthesis and ultimately bacterial cell death.
Biochemical and physiological effects:
This compound hydrochloride has been shown to have good bioavailability and tissue penetration, making it an effective treatment option for infections in various organs and tissues. It has also been shown to have a good safety profile with minimal adverse effects.
实验室实验的优点和局限性
1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride hydrochloride is a widely used antibiotic in laboratory experiments due to its broad-spectrum antibacterial activity and good safety profile. However, it is important to note that this compound hydrochloride may not be effective against all bacterial strains and may have limited activity against certain bacterial species.
未来方向
Future research on 1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride hydrochloride could focus on the development of new formulations and delivery methods to enhance its efficacy and reduce the risk of antibiotic resistance. Additionally, further studies could investigate the potential use of this compound hydrochloride in combination therapy with other antibiotics or as a treatment option for other types of infections.
科学研究应用
1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride hydrochloride has been extensively studied in scientific research for its antibacterial activity against various bacterial strains. It has been shown to be effective against both gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli. This compound hydrochloride has also been studied for its potential use in combination therapy with other antibiotics to enhance their antibacterial activity.
属性
IUPAC Name |
1-[3-methoxy-4-[2-(2-morpholin-4-ylethoxy)ethoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5.ClH/c1-14(19)15-3-4-16(17(13-15)20-2)23-12-11-22-10-7-18-5-8-21-9-6-18;/h3-4,13H,5-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKSOTWYGHMFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCOCCN2CCOCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4406256.png)
![1-({[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4406271.png)

![1-cyclohexyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B4406284.png)
![5-[(3-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4406290.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4406303.png)
![1-(4-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]-1-propanone](/img/structure/B4406307.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406313.png)


![4-{4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4406341.png)
![5-[(diethylamino)sulfonyl]-2-methyl-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4406347.png)
![methyl 3-[(2-chloro-6-nitrobenzyl)oxy]benzoate](/img/structure/B4406351.png)
![N-(3-chloro-4-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4406361.png)